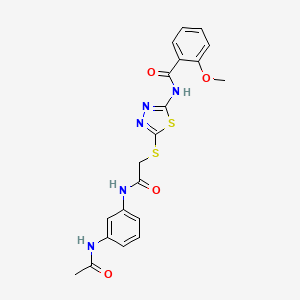

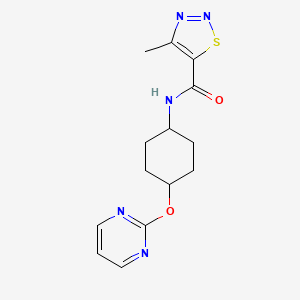

![molecular formula C25H25FN4O B3008975 N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide CAS No. 1226438-55-6](/img/structure/B3008975.png)

N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thieno[2,3-b]pyridine derivatives and their synthesis, which can provide insights into the chemical and biological characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks like 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride, as mentioned in the first paper . Similarly, the second paper describes the synthesis of thieno[2,3-b]pyridine derivatives through reactions involving N-1-Naphthyl-3-oxobutanamide, arylidinecyanothioacetamide, and various reagents to yield a range of heterocyclic compounds . These methods could potentially be adapted for the synthesis of "N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide" by incorporating the appropriate substituents at the relevant positions in the molecule.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic techniques such as IR and NMR (1H and 13C) . These techniques are crucial for determining the identity and purity of the synthesized compounds. The molecular structure of the compound would likely be analyzed using similar methods to ensure the correct synthesis and to identify key structural features that may influence its biological activity.

Chemical Reactions Analysis

The papers describe a variety of chemical reactions that are used to synthesize and modify thieno[2,3-b]pyridine derivatives. For instance, reactions with hydrazine hydrate, formamide, and benzoyl isothiocyanate lead to different derivatives with potential biological activities . These reactions demonstrate the chemical versatility of the thieno[2,3-b]pyridine core and suggest that "N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide" could also undergo similar reactions to yield a variety of derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly detailed in the provided papers. However, the solubility, melting points, and stability of these compounds can be inferred based on their structural characteristics and functional groups. For example, the presence of amide and carboxamide groups in the compound suggests a certain degree of solubility in polar solvents and potential for hydrogen bonding, which could affect its biological activity . The antianaphylactic activity mentioned in the third paper indicates that the thieno[2,3-b]pyridine derivatives have potential therapeutic applications, which could also be relevant for the compound .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

- Research indicates that derivatives of thieno[2,3-b]pyridine, which structurally relate to the compound , have been synthesized and tested for antimicrobial activities. For instance, the study by Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives, demonstrating antimicrobial potential [Gad-Elkareem, Abdel-fattah, & Elneairy, 2011].

- Additionally, Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with observed antimicrobial activities, further supporting the potential of related compounds in antimicrobial research [Abdel-rahman, Bakhite, & Al-Taifi, 2002].

Anticancer Applications

- The compound and its derivatives also show promise in anticancer research. For instance, van Rensburg et al. (2017) found that 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class structurally similar to the compound , exhibited antiproliferative properties against the phospholipase C enzyme [van Rensburg et al., 2017].

- Atta and Abdel‐Latif (2021) synthesized 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives, leading to the creation of thieno[2,3- b ]pyridine derivatives, which were tested for in vitro cytotoxicity and showed good inhibitory activity against cancer cell lines [Atta & Abdel‐Latif, 2021].

Synthesis and Reactions in Heterocyclic Chemistry

- The compound and its derivatives play a crucial role in the field of heterocyclic chemistry. For example, Kanishcheva et al. (2019) investigated the synthesis of tertiary 3-azido-N-phenylthieno[2,3-b]pyridine-2-carboxamides and their cyclization, contributing significantly to the understanding of heterocyclic compound synthesis [Kanishcheva et al., 2019].

Solid-Phase and Solution-Phase Synthetic Methods

- Advanced synthetic methods have been developed for derivatives of this compound. Jeon, Kim, and Lee (2016) developed novel solid-phase and solution-phase synthetic methods for trisubstituted thieno[3,2-d]pyrimidine derivatives, showcasing the versatility of these compounds in synthetic chemistry [Jeon, Kim, & Lee, 2016].

Analgesic Properties

- The compound's derivatives have been explored for their potential analgesic properties. Ukrainets, Gorokhova, Sydorenko, and Taran (2015) studied the methylation of position 8 in the pyridine moiety of a related molecule, finding that it could enhance analgesic properties, thus indicating the compound's potential in pain management research [Ukrainets et al., 2015].

Propiedades

IUPAC Name |

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O/c1-2-17-5-8-23-22(13-17)24(20(14-27)16-28-23)30-11-9-19(10-12-30)25(31)29-15-18-3-6-21(26)7-4-18/h3-8,13,16,19H,2,9-12,15H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQLKXROGCPLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

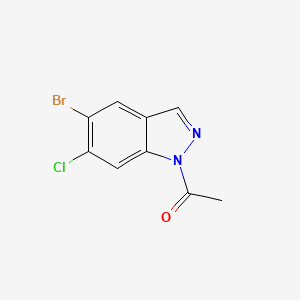

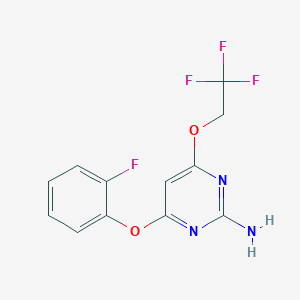

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

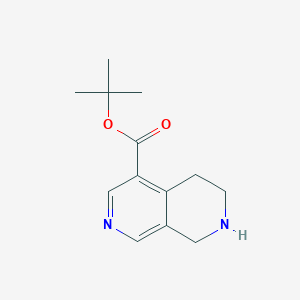

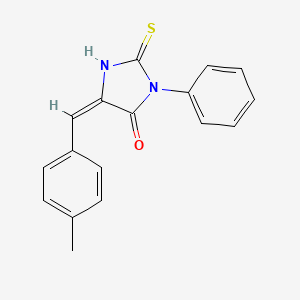

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

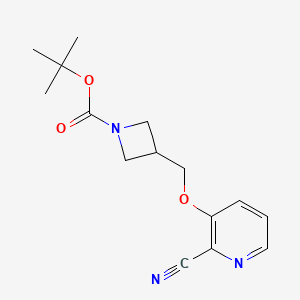

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)

![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)

![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)